molecular formula C12H9F3N2O2 B1674699 Leflunomide CAS No. 75706-12-6

Leflunomide

Cat. No. B1674699
CAS RN: 75706-12-6
M. Wt: 270.21 g/mol
InChI Key: VHOGYURTWQBHIL-UHFFFAOYSA-N
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Patent
US06723855B2

Procedure details

4-Trifluoromethylaniline (5.75 g, 35.7 mm) was suspended in a solution of NaHCO3 (3.16 g, 37.6 mm) in water (30 ml). The suspension was warmed to 50° C. and then rapid stirring was begun. 5-Methylisoxazole-4-carboxylic acid chloride prepared by the procedure of Example 1 (5 g, 34.4 mm) was added dropwise to the rapidly stirred suspension over 20 min. After cessation of the addition, the mixture was stirred for another 2 h. The mixture was then allowed to cool to ambient temperature and leflunomide was isolated as a white powder by filtration. Drying at 60° C. gave leflunomide (8.2 g, 88%) in 96% purity by HPLC analysis.
Quantity
5.75 g
Type
reactant
Reaction Step One
Quantity
3.16 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1.C([O-])(O)=O.[Na+].[CH3:17][C:18]1[O:22][N:21]=[CH:20][C:19]=1[C:23](Cl)=[O:24]>O>[CH3:17][C:18]1[O:22][N:21]=[CH:20][C:19]=1[C:23]([NH:7][C:6]1[CH:5]=[CH:4][C:3]([C:2]([F:10])([F:11])[F:1])=[CH:9][CH:8]=1)=[O:24] |f:1.2|

Inputs

Step One
Name
Quantity
5.75 g
Type
reactant
Smiles
FC(C1=CC=C(N)C=C1)(F)F
Step Two
Name
Quantity
3.16 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=NO1)C(=O)Cl
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
rapid stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise to the rapidly stirred suspension over 20 min
Duration
20 min
ADDITION
Type
ADDITION
Details
After cessation of the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred for another 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=NO1)C(=O)NC=2C=CC(=CC2)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.